Fmoc-D-Tyr(Po3Me2)-OH
CAS No.: 201335-92-4
Cat. No.: VC0557603
Molecular Formula: C26H26NO8P
Molecular Weight: 511.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 201335-92-4 |
---|---|
Molecular Formula | C26H26NO8P |
Molecular Weight | 511.47 |
IUPAC Name | (2R)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
Standard InChI Key | ZQHCDMSMVMNCER-XMMPIXPASA-N |
SMILES | COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Characteristics
Fmoc-D-Tyr(Po3Me2)-OH is a phosphorylated tyrosine derivative with the D-configuration. The compound incorporates both a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a dimethyl phosphate modification on the tyrosine phenol group.
Basic Chemical Properties
The compound presents with the following fundamental chemical identifiers:
Property | Value |
---|---|
CAS Number | 201335-92-4 |
Molecular Formula | C26H26NO8P |
Molecular Weight | 511.47 g/mol |
IUPAC Name | (2R)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChIKey | ZQHCDMSMVMNCER-XMMPIXPASA-N |
The molecular structure features several key components: the Fmoc protecting group attached to the amino function, the carboxylic acid group, and the phosphorylated phenol ring of tyrosine. This specific arrangement allows for controlled incorporation into peptide chains while maintaining the phosphorylated modification.
Structural Features and Importance
The compound's D-configuration represents an inversion of stereochemistry compared to naturally occurring L-amino acids. This stereochemical arrangement provides peptides containing this residue with enhanced resistance to enzymatic degradation, as most proteolytic enzymes preferentially recognize L-amino acids.
The dimethyl phosphate group serves as a protected form of phosphotyrosine, which is crucial for mimicking phosphorylation events in biological systems. This modification can be selectively deprotected under specific conditions to reveal the free phosphate group, making it valuable for studying phosphorylation-dependent protein interactions.
Synthetic Approaches
The synthesis of Fmoc-D-Tyr(Po3Me2)-OH typically involves multiple steps, requiring careful control of reaction conditions to maintain stereochemical integrity and functional group compatibility.
General Synthetic Routes
The preparation of this compound generally follows a sequential approach:
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Protection of the amino group of D-tyrosine with the Fmoc group
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Phosphorylation of the phenolic hydroxyl group using dimethyl phosphorochloridate
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Purification to obtain the final product with high purity
These synthesis steps require careful control of reaction conditions to prevent side reactions and maintain the stereochemical integrity of the amino acid.
Applications in Peptide Synthesis
Fmoc-D-Tyr(Po3Me2)-OH serves as a specialized building block primarily used in solid-phase peptide synthesis (SPPS).
Role in Solid-Phase Peptide Synthesis
The compound is incorporated into peptide sequences following standard Fmoc-based SPPS protocols. The key features that make it valuable include:
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Compatibility with standard Fmoc deprotection conditions (typically 20% piperidine in DMF)
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The ability to introduce phosphotyrosine mimetics at specific positions in peptide sequences
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The D-configuration, which can enhance peptide stability against enzymatic degradation
Technical Protocols
When working with Fmoc-D-Tyr(Po3Me2)-OH in peptide synthesis, several considerations are important:
Parameter | Recommended Condition |
---|---|
Coupling reagents | HBTU or DIC as coupling agents |
Deprotection method | Piperidine for Fmoc removal; Acidic conditions for phosphonate cleavage |
Coupling time | Extended coupling times may be necessary due to steric hindrance |
Side-chain protection | Maintained during standard Fmoc deprotection steps |
These protocols help ensure successful incorporation of the modified amino acid while preserving the phosphate modification.
Biological Research Applications
Fmoc-D-Tyr(Po3Me2)-OH has significant implications in various biological research areas due to its ability to mimic phosphorylation events.
Phosphopeptide Studies
Peptides incorporating phosphotyrosine residues are crucial tools for studying signal transduction pathways. The phosphate group can mimic natural phosphorylation events that regulate protein-protein interactions, enzyme activities, and cellular signaling cascades.
Enzymatic Stability
The D-configuration of the tyrosine residue offers enhanced resistance to proteolytic degradation. When incorporated into bioactive peptides, this feature can extend half-life and improve stability in biological systems, making the resulting peptides more suitable for both research and potential therapeutic applications.
Protein Interaction Studies
Phosphotyrosine-containing peptides synthesized using Fmoc-D-Tyr(Po3Me2)-OH can serve as valuable probes for investigating protein-protein interactions, particularly those involving:
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SH2 (Src Homology 2) domains
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PTB (Phosphotyrosine-binding) domains
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Tyrosine kinases and phosphatases
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Signal transduction complexes
These applications enable researchers to map and understand phosphorylation-dependent interactions in various biological processes.
Medicinal Chemistry Applications
The incorporation of Fmoc-D-Tyr(Po3Me2)-OH into peptides has implications for drug development and medicinal chemistry.
Drug Development Considerations
When using Fmoc-D-Tyr(Po3Me2)-OH in peptide-based drug development, several factors must be considered:
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Metabolic stability of the phosphonate group
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Cell penetration capabilities of the resulting peptides
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Target specificity and binding affinities
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Potential immunogenicity of D-amino acid containing peptides
These considerations help guide the development of effective peptide-based therapeutics incorporating this modified amino acid.
Comparison with Related Compounds
Understanding how Fmoc-D-Tyr(Po3Me2)-OH compares to similar compounds provides valuable context for its applications.
Structural Analogs
Several related compounds share structural similarities with Fmoc-D-Tyr(Po3Me2)-OH but differ in key aspects:
Compound | Key Differences | Impact on Applications |
---|---|---|
Fmoc-L-Tyr(Po3Me2)-OH | L-configuration | Natural stereochemistry but less stability against proteases |
Fmoc-D-Tyr(tBu)-OH | tert-butyl protecting group instead of phosphate | Different biological activity; used for different research purposes |
Fmoc-D-pTyr-OH | Unprotected phosphate group | More reactive; less stable during synthesis |
These differences influence the choice of building block based on specific research requirements.
Functional Comparisons
The functional distinctions between these compounds relate primarily to:
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Stability during peptide synthesis
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Ability to mimic phosphorylation states
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Resistance to enzymatic degradation
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Conformational effects on peptide structure
These differences must be considered when selecting the appropriate building block for specific applications in research or drug development.
Analytical Characterization
Proper characterization of Fmoc-D-Tyr(Po3Me2)-OH and peptides containing this residue requires specific analytical approaches.
Identification Methods
Several analytical techniques are commonly employed for characterization:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Mass Spectrometry for molecular weight confirmation
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification
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Infrared Spectroscopy for functional group identification
These methods collectively confirm the identity and purity of the compound or peptides containing it.
Parameter | Acceptable Criteria |
---|---|
Purity (HPLC) | ≥95% |
Stereochemical purity | ≥99% |
Water content | ≤1% |
Residual solvents | Within acceptable limits for research use |
These specifications ensure reliable results when the compound is used in sensitive research applications.
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